Cas no 2034352-80-0 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2034352-80-0x500.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
- 2034352-80-0
- F6525-4860
- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- AKOS032460132
- N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]tetrahydro-4-phenyl-2H-pyran-4-carboxamide
-
- Inchi: 1S/C25H29N3O2/c1-19-23(21-9-5-3-6-10-21)20(2)28(27-19)16-15-26-24(29)25(13-17-30-18-14-25)22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3,(H,26,29)
- InChI Key: HEAXILZLNSBLSW-UHFFFAOYSA-N
- SMILES: C1OCCC(C2=CC=CC=C2)(C(NCCN2C(C)=C(C3=CC=CC=C3)C(C)=N2)=O)C1
Computed Properties
- Exact Mass: 403.22597718g/mol
- Monoisotopic Mass: 403.22597718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 609.1±55.0 °C(Predicted)
- pka: 14.80±0.20(Predicted)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4860-2μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-1mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-50mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-4mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-3mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-100mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-10mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-15mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-4860-5mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
2034352-80-0 | 5mg |
$69.0 | 2023-09-08 |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide Related Literature
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
5. Water
Additional information on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide (CAS No. 2034352-80-0): An Overview
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide (CAS No. 2034352-80-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The molecular structure of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide consists of a pyrazole ring substituted with methyl and phenyl groups, an ethylamine linker, and a phenoxane carboxamide moiety. The combination of these functional groups imparts the compound with a high degree of structural complexity and flexibility, which may contribute to its pharmacological activities.
Recent studies have focused on the synthesis and characterization of this compound. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly enhance the yield and purity of the final product. This method not only reduces reaction times but also minimizes the formation of by-products, making it an attractive option for large-scale production.
In terms of biological activity, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has demonstrated promising results in various in vitro and in vivo assays. For instance, it has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have suggested that this compound may have anti-cancer properties, particularly against breast and colon cancer cell lines.
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is not yet fully understood, but it is believed to involve multiple pathways. One potential mechanism is the modulation of nuclear factor-kappa B (NF-kB) signaling, which plays a central role in inflammation and cancer. Another possible mechanism is the inhibition of specific kinases involved in cell proliferation and survival.
To further explore the therapeutic potential of this compound, several preclinical studies are currently underway. These studies aim to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide in animal models. Preliminary data suggest that the compound has favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
In addition to its potential therapeutic applications, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y l)ethyl]-4 - phenyloxane - 4 - carboxamide has also been investigated for its use as a research tool. Its unique structure makes it an ideal candidate for studying the structure-function relationships of pyrazole derivatives and their interactions with biological targets.
The development of new synthetic methods for producing N-[2-(3,5-dimethyl - 4 - phenyl - 1H - pyrazol - 1 - yl) ethyl] - 4 - phenyloxane - 4 - carboxamide is an active area of research. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that reduce waste and energy consumption. These methods are expected to play a crucial role in making the production process more sustainable and cost-effective.
In conclusion, N-[2-(3 , 5 - dimethyl - 4 - phenyl - 1H - pyrazol - 1 - yl ) ethyl ] - 4 - phenyloxane - 4 - carboxamide (CAS No. 2034352 - 80 - 0 ) represents a promising compound with potential applications in both therapeutics and research. Its unique structural features and biological activities make it an exciting candidate for further investigation and development. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant interest from researchers and pharmaceutical companies alike.
2034352-80-0 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide) Related Products
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)




